molecular formula C4H3N5 B068329 8-Azapurine CAS No. 179268-22-5

8-Azapurine

Cat. No. B068329
M. Wt: 121.1 g/mol
InChI Key: GIIGHSIIKVOWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azapurine is a heterocyclic compound that contains a purine ring with an additional nitrogen atom at position 8. It has been widely studied for its potential applications in medicinal chemistry and as a building block for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 8-Azapurine is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA and RNA synthesis, which leads to the inhibition of cell proliferation. It has also been shown to inhibit the activity of xanthine oxidase, which is involved in the production of uric acid.

Biochemical And Physiological Effects

8-Azapurine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antiviral activity against herpes simplex virus and human immunodeficiency virus. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 8-Azapurine in lab experiments is its relatively simple synthesis method. It can be synthesized in good yields using readily available starting materials. Another advantage is its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, which makes it a promising candidate for the development of new drugs.
One of the limitations of using 8-Azapurine in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity against normal cells, which may limit its use in certain applications. Another limitation is its limited solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 8-Azapurine. One direction is the development of new synthetic methods for the synthesis of 8-Azapurine and its derivatives. Another direction is the exploration of its potential applications in medicinal chemistry, including the development of new drugs for the treatment of cancer and viral infections. Additionally, the study of its mechanism of action and its interactions with various enzymes and proteins may provide insights into its biological activities and potential therapeutic applications.

Synthesis Methods

The synthesis of 8-Azapurine can be achieved through various methods, including the condensation of 2,6-diaminopurine with formic acid, the reaction of 8-azaguanine with formamide, and the reaction of 8-azaguanine with hydroxylamine. The most common method involves the reaction of 2,6-diaminopurine with formic acid under reflux conditions, which yields 8-Azapurine in good yields.

Scientific Research Applications

8-Azapurine has been widely studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been used as a building block for the synthesis of other compounds, including purine nucleosides, purine analogs, and antiviral agents.

properties

IUPAC Name

2H-triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIGHSIIKVOWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181745
Record name 8-Azapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triazolopyrimidine

CAS RN

273-40-5, 99331-25-6
Record name Triazolopyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazolopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-AZAPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.